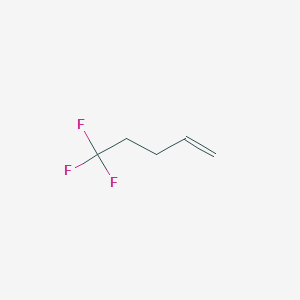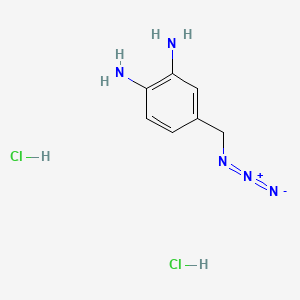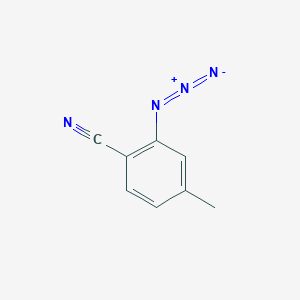
4-Bromo-1-methoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methoxypentane: is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, characterized by a bromine atom attached to the fourth carbon of a pentane chain, with a methoxy group (-OCH3) attached to the first carbon. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-1-methoxypentane can be synthesized through a multi-step process involving the bromination of 1-methoxypentane. One common method involves the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-methoxypentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-1-methoxypentane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also be explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of various industrial chemicals. Its reactivity makes it valuable in the synthesis of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methoxypentane primarily involves its reactivity as a brominated ether. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methoxy group can also influence the reactivity of the compound by stabilizing intermediates or transition states during chemical reactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or receptors that recognize brominated or ether-containing molecules. The specific molecular targets and pathways would depend on the context of its use and the nature of the biological system being studied.
Comparación Con Compuestos Similares
1-Bromo-4-methylpentane: A brominated alkane with a similar structure but without the methoxy group.
4-Bromo-1-butanol: A brominated alcohol with a shorter carbon chain and a hydroxyl group instead of a methoxy group.
4-Bromo-1-chloropentane: A compound with both bromine and chlorine atoms attached to the pentane chain.
Uniqueness: 4-Bromo-1-methoxypentane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both nucleophilic substitution and ether functionality are desired.
Propiedades
Número CAS |
4457-68-5 |
|---|---|
Fórmula molecular |
C6H13BrO |
Peso molecular |
181.07 g/mol |
Nombre IUPAC |
4-bromo-1-methoxypentane |
InChI |
InChI=1S/C6H13BrO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3 |
Clave InChI |
PPBASBZQRDFRIN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)












